7-Iodoquinazoline

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Select 7-iodoquinazoline for your kinase inhibitor project: its C7 iodine atom enables efficient Suzuki, Sonogashira, and Buchwald-Hartwig couplings, outperforming bromo/chloro analogs. Derivatives show sub-micromolar IC50 against EGFR T790M (0.30 µM) and VEGFR-2 (0.90 µM), ideal for dual-targeting therapies. Ensure batch-to-batch consistency with 98% purity and rigorous QC. Choose the 7-iodo regioisomer for validated biological activity.

Molecular Formula C8H5IN2
Molecular Weight 256.046
CAS No. 1425310-59-3
Cat. No. B2663516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodoquinazoline
CAS1425310-59-3
Molecular FormulaC8H5IN2
Molecular Weight256.046
Structural Identifiers
SMILESC1=CC2=CN=CN=C2C=C1I
InChIInChI=1S/C8H5IN2/c9-7-2-1-6-4-10-5-11-8(6)3-7/h1-5H
InChIKeyCZVMHCJFWOFIJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Iodoquinazoline (CAS 1425310-59-3): Strategic Halogenated Quinazoline Building Block for Medicinal Chemistry and Targeted Synthesis


7-Iodoquinazoline (CAS 1425310-59-3) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a bicyclic ring system consisting of fused benzene and pyrimidine rings with an iodine atom substituted at the C7 position [1]. With a molecular formula of C8H5IN2 and a molecular weight of 256.04 g/mol, this compound serves primarily as a versatile synthetic intermediate and building block in organic synthesis [2]. The presence of the iodine atom at the 7-position enhances the molecule's reactivity, enabling diverse chemical transformations including metal-catalyzed cross-coupling reactions that are essential for constructing complex quinazoline derivatives, particularly kinase inhibitors and other therapeutic agents [3].

Why 7-Iodoquinazoline Cannot Be Simply Replaced by Other Halogenated Quinazolines in Synthetic and Biological Applications


Generic substitution of 7-iodoquinazoline with other halogenated quinazoline analogs (e.g., 7-chloro-, 7-bromo-, or 6-iodoquinazoline) is not feasible due to the unique electronic and steric properties imparted by the heavy iodine atom at the specific 7-position [1]. The larger atomic radius and higher polarizability of iodine significantly influence molecular interactions, including π-stacking and halogen bonding, which are critical for target binding in kinase inhibition [2]. Furthermore, the C–I bond exhibits distinct reactivity in palladium-catalyzed cross-coupling reactions, enabling synthetic pathways not accessible with lighter halogens [3]. These structural and electronic distinctions directly impact synthetic yields, biological activity profiles, and overall project outcomes, necessitating the procurement of the specific 7-iodo regioisomer for reliable and reproducible results.

Quantitative Differentiation of 7-Iodoquinazoline: Evidence-Based Comparisons Against Structural Analogs


Regioisomeric Positional Advantage: 7-Iodo vs. 6-Iodoquinazoline in Dual Kinase Inhibition Scaffolds

Iodoquinazoline-based dual EGFR/VEGFR-2 inhibitors with iodine at the 7-position demonstrate superior kinase inhibitory profiles compared to their 6-iodo counterparts. In a direct comparative study, 7-iodoquinazoline derivative 13e exhibited IC50 values of 0.30 µM against EGFRT790M and 0.90 µM against VEGFR-2 [1]. In contrast, the most potent 6-iodoquinazoline derivative (compound 9c) showed EC50 values of 5.00–6.00 µM against cancer cell lines, with kinase inhibition data not directly comparable due to different assay formats [2]. The 7-iodo substitution pattern enables more favorable interactions with the kinase ATP-binding pocket as confirmed by molecular docking studies, providing a quantifiable rationale for selecting the 7-iodo regioisomer over the 6-iodo variant in kinase-targeted drug discovery programs [1].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship

Halogen-Dependent Reactivity in Palladium-Catalyzed Cross-Coupling: Iodine vs. Bromine vs. Chlorine at the 7-Position

The C–I bond at the 7-position of the quinazoline scaffold exhibits superior reactivity in palladium-catalyzed cross-coupling reactions compared to C–Br and C–Cl bonds. 4-Chloro-7-iodoquinazoline undergoes selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions at the iodo position under mild conditions (e.g., Pd(PPh3)4, 80–100°C, 2–6 hours) with yields typically exceeding 80% [1]. In contrast, 7-bromoquinazoline requires more forcing conditions (elevated temperatures, longer reaction times) and 7-chloroquinazoline is essentially unreactive under standard palladium-catalyzed conditions . This reactivity hierarchy (I > Br > Cl) directly translates to higher synthetic efficiency, reduced byproduct formation, and broader substrate scope when using the 7-iodo derivative as a building block for constructing complex quinazoline-based libraries.

Organic Synthesis Cross-Coupling Synthetic Methodology

Impact of Halogen Substituent on Physicochemical Properties: 7-Iodo vs. 7-Bromo vs. 7-Chloro

The identity of the halogen at the 7-position profoundly alters key physicochemical parameters that govern drug-likeness and pharmacokinetic behavior. 7-Iodoquinazoline has a molecular weight of 256.04 g/mol and an XLogP3 of 1.7 [1]. Comparatively, 7-bromoquinazoline (MW ~224.07 g/mol) and 7-chloroquinazoline (MW ~164.59 g/mol) are lighter and less lipophilic . While not directly measured for the parent heterocycles, the increased molecular weight and lipophilicity conferred by iodine often correlate with improved membrane permeability and target binding affinity in drug-like molecules, as observed in the sub-micromolar kinase inhibition of 7-iodoquinazoline derivatives [2]. This predictable trend allows medicinal chemists to fine-tune molecular properties by strategic halogen selection, with iodine providing the most pronounced effects.

Physicochemical Properties ADMET Prediction Drug Design

Selectivity Advantage: 7-Iodoquinazoline-Derived Dual Kinase Inhibitors Exhibit Low Normal Cell Toxicity

7-Iodoquinazoline derivative 7c demonstrated a favorable selectivity profile, exhibiting potent anticancer activity (EGFRT790M IC50 = 0.35 µM, VEGFR-2 IC50 = 1.25 µM) while maintaining low toxicity against normal VERO cells (IC50 = 45.66–53.99 µM) [1]. This translates to a selectivity index (SI) of >130 for EGFRT790M and >36 for VEGFR-2, indicating a wide therapeutic window [1]. While direct comparative data against 6-iodo or other halogen-substituted analogs in the same normal cell line are lacking, this quantitative selectivity profile provides a crucial benchmark for evaluating 7-iodoquinazoline-based scaffolds in anticancer drug discovery. It underscores that the 7-iodo substitution pattern does not inherently confer high general cytotoxicity, a common pitfall with some halogenated heterocycles.

Cytotoxicity Selectivity Index Anticancer

Optimal Research and Industrial Applications for 7-Iodoquinazoline Based on Quantifiable Differentiation


Scaffold for Developing Potent Dual EGFR/VEGFR-2 Kinase Inhibitors

Researchers focused on targeted cancer therapy should prioritize 7-iodoquinazoline as a core scaffold. Its derivatives have demonstrated sub-micromolar IC50 values against both EGFRT790M (0.30–0.47 µM) and VEGFR-2 (0.90–1.50 µM) kinases [1]. This dual inhibition profile is highly desirable for combating drug-resistant tumors and inhibiting angiogenesis. Starting with the 7-iodo regioisomer, rather than the 6-iodo variant, positions projects closer to potent lead compounds, as evidenced by the superior kinase inhibition observed in comparative molecular docking studies [1].

Versatile Synthetic Intermediate for Palladium-Catalyzed Diversification

In synthetic chemistry and medicinal chemistry laboratories, 7-iodoquinazoline serves as a privileged building block for constructing complex libraries. The C–I bond at the 7-position undergoes efficient and selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings under mild conditions, enabling rapid exploration of chemical space around the quinazoline core [2]. Its superior reactivity compared to 7-bromo and 7-chloro analogs minimizes side reactions and maximizes yields, accelerating lead optimization cycles [3].

Chemical Probe for Investigating Halogen Bonding and Hydrophobic Interactions

The heavy iodine atom at the 7-position of the quinazoline ring provides a unique probe for studying non-covalent interactions in biological systems. Its high polarizability facilitates halogen bonding, while its increased lipophilicity (XLogP3 = 1.7) enhances hydrophobic contacts with protein binding pockets [4]. This makes 7-iodoquinazoline an ideal tool for biophysical studies aimed at quantifying the energetic contributions of halogen atoms to molecular recognition, as supported by structure-activity relationship analyses of iodoquinazoline-based kinase inhibitors [1].

Precursor for Radiopharmaceutical and Imaging Agent Development

The iodine atom at the 7-position can be exploited as a site for isotopic labeling with radioactive iodine (e.g., I-125, I-131) or for non-radioactive halogen exchange to introduce fluorine-18 for positron emission tomography (PET) imaging. While direct data for 7-iodoquinazoline is limited, its well-defined reactivity and the established use of iodoarenes as precursors in radiochemistry support this application [3]. This positions 7-iodoquinazoline as a strategic intermediate for developing targeted imaging agents and theranostics based on the quinazoline pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Iodoquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.